![molecular formula C28H28N2O3 B12568606 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester](/img/structure/B12568606.png)
1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Diazaspiro[44]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester is an organic compound with a complex structure It is known for its unique spirocyclic framework, which consists of a nonane ring fused with a diazaspiro ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core. This can be achieved through a nucleophilic substitution reaction where a suitable precursor, such as a ketone, reacts with a nucleophile to form the spirocyclic structure.
Introduction of Functional Groups: Subsequent steps involve the introduction of functional groups, such as the carboxylic acid and ester groups. This can be done through esterification reactions using reagents like phenylmethyl alcohol and appropriate catalysts.
Final Modifications: The final step may involve modifications to introduce the diphenylmethyl and oxo groups, which can be achieved through selective oxidation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The compound may modulate signaling pathways, metabolic processes, or gene expression, resulting in various biological effects.
相似化合物的比较
Similar Compounds
- 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid tert-butyl ester
- 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 1,1-dimethylethyl ester
Uniqueness
1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester is unique due to its specific functional groups and spirocyclic structure. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C28H28N2O3 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC 名称 |
benzyl 7-benzhydryl-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate |
InChI |
InChI=1S/C28H28N2O3/c31-26-28(17-10-19-30(28)27(32)33-21-22-11-4-1-5-12-22)18-20-29(26)25(23-13-6-2-7-14-23)24-15-8-3-9-16-24/h1-9,11-16,25H,10,17-21H2 |
InChI 键 |
SUELEPFZQCNJIC-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCN(C2=O)C(C3=CC=CC=C3)C4=CC=CC=C4)N(C1)C(=O)OCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



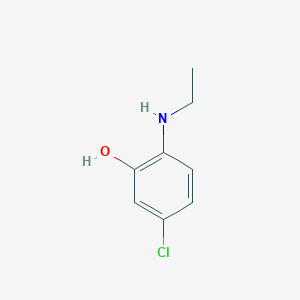
![6-[(2-Hexyldecyl)oxy]-7H-purine](/img/structure/B12568550.png)
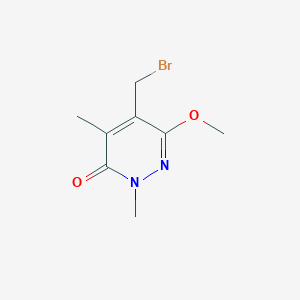
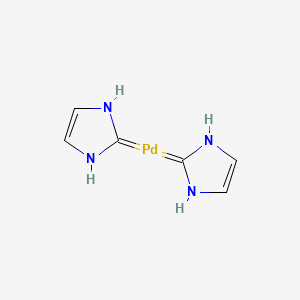
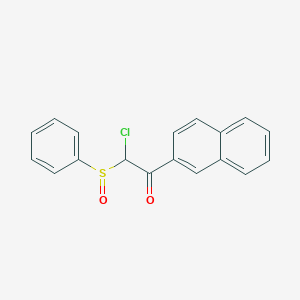
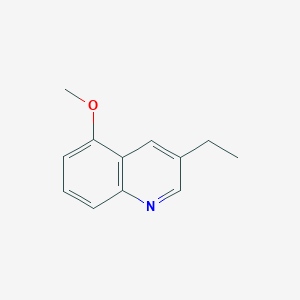
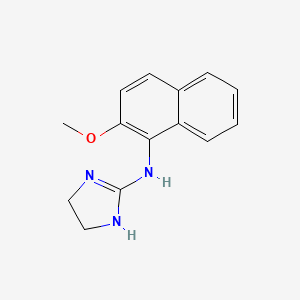
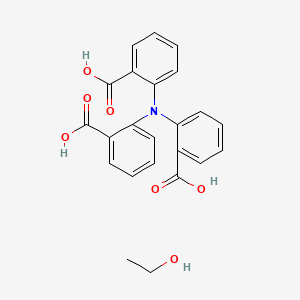
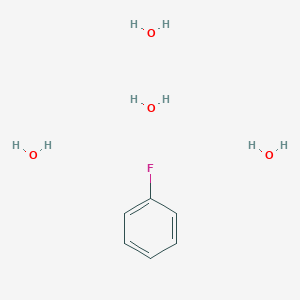
![7H-Oxazolo[3,2-A]pyridin-7-amine](/img/structure/B12568595.png)
![1,1,1-Trinitro-3-[(3,3,3-trinitropropoxy)methoxy]propane](/img/structure/B12568598.png)
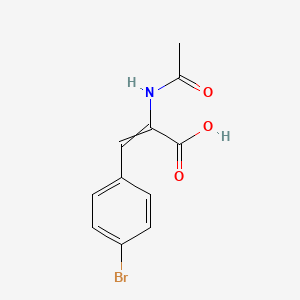
![Benzothiazole, 2-[[(3-phenyl-2-propynyl)oxy]methyl]-](/img/structure/B12568613.png)
